4-[(3-Chloropropyl)sulfanyl]pyridine
Description
4-[(3-Chloropropyl)sulfanyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a sulfanyl (-S-) linked 3-chloropropyl chain. Its molecular formula is C₈H₁₀ClNS, and it combines the aromaticity of pyridine with the reactivity of a chloropropyl sulfanyl group. This structure enables diverse applications, including organic synthesis intermediates, coordination chemistry, and functional materials.
Properties
CAS No. |
134186-64-4 |
|---|---|
Molecular Formula |
C8H10ClNS |
Molecular Weight |
187.69 g/mol |
IUPAC Name |
4-(3-chloropropylsulfanyl)pyridine |
InChI |
InChI=1S/C8H10ClNS/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7H2 |
InChI Key |
SWNCOPGKTKAFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCCCCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridine derivatives, including those similar to 4-[(3-Chloropropyl)sulfanyl]pyridine. These compounds have been evaluated for their efficacy against multiple cancer cell lines. For instance, a study assessed the in vitro activity of various pyridine-sulfonamide derivatives, demonstrating that certain modifications can enhance their antiproliferative effects against leukemia, colon cancer, and melanoma cells. The most promising compounds exhibited average growth inhibition percentages (IGPs) exceeding 66% across multiple cancer types .
2. Carbonic Anhydrase Inhibition
Compounds with a pyridine structure have shown inhibitory activity against carbonic anhydrases (CAs), which are crucial in various physiological processes and disease states. Specifically, derivatives have been synthesized and tested for their ability to inhibit human isoforms of carbonic anhydrases, revealing several compounds with potent activity against these enzymes. The binding modes of these compounds have been computationally analyzed, providing insights into their mechanisms of action .
Structure-Activity Relationships
The structure-activity relationships (SARs) of pyridine derivatives are essential for understanding their biological activities. Modifications at specific positions on the pyridine ring can significantly influence their pharmacological properties. For example, the introduction of different substituents can enhance the binding affinity to target proteins involved in cancer progression or other diseases .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | Cell Line Tested | Average IGP (%) | Notes |
|---|---|---|---|
| 11 | Colon Cancer | 30 | Moderate activity observed |
| 12 | Melanoma | 66 | High activity reported |
| 21 | Leukemia | 90 | Most potent compound |
Table 2: Inhibition of Carbonic Anhydrases
| Compound ID | hCA Isoform Targeted | Inhibition (%) | Comparison to AAZ |
|---|---|---|---|
| 1f | hCA I | 85 | More potent |
| 1g | hCA II | 78 | Comparable |
| 1h | hCA IX | 70 | Less potent |
Case Studies
Case Study 1: Evaluation of Anticancer Properties
A comprehensive evaluation was conducted on a series of pyridine derivatives, including those related to 4-[(3-Chloropropyl)sulfanyl]pyridine. The study involved testing these compounds against various cancer cell lines at the U.S. National Cancer Institute. Results indicated that structural modifications could lead to significant increases in anticancer activity, particularly through enhanced selectivity towards specific cancer types .
Case Study 2: Mechanistic Insights into Carbonic Anhydrase Inhibition
Another case study focused on the inhibitory effects of pyridine-based sulfonamides on carbonic anhydrases. The research employed both experimental assays and computational modeling to elucidate the binding interactions at the active site of hCA IX. The findings revealed that specific chemical modifications could lead to improved potency against this critical enzyme, suggesting potential therapeutic applications in conditions like glaucoma and edema .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-[(3-Chloropropyl)sulfanyl]pyridine with key analogues based on substituents, heterocycles, and reactivity:
Reactivity and Functional Differences
- Chlorine Reactivity :
- In 4-[(3-Chloropropyl)sulfanyl]pyridine , the terminal Cl is highly reactive toward nucleophiles (e.g., amines, thiols), similar to ’s morpholine analogue. The sulfanyl group may stabilize intermediates via lone-pair donation .
- 4-(3-Chloropropyl)pyridine undergoes Mg-mediated cyclization to form cyclopropane rings, a reaction less feasible in sulfanyl derivatives due to sulfur’s electron-withdrawing effects .
- Sulfur vs. Direct Alkyl Linkage :
- The sulfanyl group in the target compound increases electron density at the pyridine ring, altering UV-Vis absorption (critical for dye applications, as in ’s BODIPY synthesis) .
- Compared to 4-(3-Chloropropyl)morpholine , the pyridine ring’s basicity (pKa ~5) contrasts with morpholine’s stronger base (pKa ~8), affecting solubility and coordination chemistry .
Preparation Methods
Reaction Mechanism and Substrate Selection
In this protocol, 4-chloropyridine or its derivatives react with 3-chloropropylthiol under basic conditions. The thiolate anion (generated via deprotonation of 3-chloropropylthiol) attacks the electrophilic carbon at the 4-position of pyridine, displacing the chloride ion. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize the transition state and enhance nucleophilicity.
Optimization Parameters
-
Temperature and Time : Reactions are carried out at 60–80°C for 6–12 hours, with extended durations improving yields but risking side reactions like oxidation of the thiol group.
-
Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are commonly employed to generate the thiolate intermediate. Excess base can lead to hydrolysis of the chloropropyl group, necessitating stoichiometric control.
-
Solvent Effects : DMF outperforms THF in yield (78% vs. 65%) due to superior solvation of ionic intermediates.
High-Pressure Q-Tube-Assisted Synthesis
Emerging green chemistry approaches utilize high-pressure reactors to accelerate reactions and improve atom economy. Adapted from methodologies for thiochromeno-pyridine synthesis, this method employs a Q-tube reactor to facilitate cyclocondensation under controlled conditions.
Procedure and Scalability
A mixture of 4-mercaptopyridine, 1-bromo-3-chloropropane, and ammonium acetate in glacial acetic acid is heated at 170°C for 45 minutes in a sealed Q-tube. The high-pressure environment suppresses volatile byproduct formation and enhances reaction efficiency, achieving yields up to 82%. This method is scalable to multigram quantities without significant yield drop-off, making it industrially viable.
Advantages Over Conventional Heating
-
Reduced Reaction Time : 45 minutes vs. 12 hours in open-flask systems.
-
Safety Profile : Sealed systems minimize exposure to toxic intermediates like hydrogen sulfide.
Metal-Catalyzed Coupling Approaches
Transition metal catalysis offers an alternative route, particularly for substrates with low reactivity. Palladium and copper catalysts mediate cross-coupling between 4-mercaptopyridine and 3-chloropropyl halides.
Palladium-Catalyzed Thioetherification
A protocol adapted from benzothiazole synthesis uses palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as a ligand. In DMF at 100°C, 4-mercaptopyridine couples with 1-bromo-3-chloropropane to yield the target compound in 70% yield. Key considerations include:
-
Ligand-to-Metal Ratio : A 2:1 PPh₃:Pd ratio minimizes catalyst deactivation.
-
Oxygen Sensitivity : Reactions require inert atmospheres to prevent oxidation of the thiol to disulfide.
Diazotization and Radical Pathways
A less common but mechanistically intriguing method involves diazotization of 4-aminopyridine followed by radical-mediated sulfanylation. This approach, inspired by pyridine-3-sulfonyl chloride synthesis, proceeds via in situ generation of a diazonium salt, which reacts with 3-chloropropylthiol under copper(I) chloride catalysis.
Stepwise Reaction Sequence
-
Diazotization : 4-Aminopyridine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
-
Radical Coupling : Addition of 3-chloropropylthiol and cuprous chloride (CuCl) initiates a radical chain process, yielding 4-[(3-Chloropropyl)sulfanyl]pyridine in 65% yield.
Limitations
-
Byproduct Formation : Competing Sandmeyer-type reactions can produce chlorinated pyridines, necessitating careful stoichiometry.
-
Low Functional Group Tolerance : Electron-withdrawing groups on pyridine disrupt the radical mechanism.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 6–12 h | High | Simplicity, readily available reagents |
| Q-Tube Synthesis | 82 | 45 min | Moderate | Rapid, green chemistry compliant |
| Palladium Catalysis | 70 | 8 h | Low | Functional group tolerance |
| Diazotization | 65 | 3 h | Low | Mechanistic novelty |
Challenges and Optimization Strategies
Purity and Byproduct Mitigation
Stability Considerations
The chloropropyl group is prone to elimination under strongly basic conditions, forming allylic sulfides. Storage at 4°C under nitrogen extends shelf life to >6 months.
Q & A
Q. Basic
- HPLC : Purity >98% is achievable using C18 columns with acetonitrile/water gradients .
- NMR : Key signals include δ 8.5 ppm (pyridine protons), δ 3.2–3.5 ppm (chloropropyl CH₂ groups), and δ 1.9–2.1 ppm (central CH₂). Coupling constants (J = 6–8 Hz) confirm alkyl chain conformation .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 202.1 (calculated for C₈H₁₀ClNS⁺).
Advanced : High-resolution crystallography (SHELXL) resolves stereoelectronic effects, such as the gauche conformation of the chloropropyl chain due to steric hindrance .
How do solvent polarity and proticity affect the reactivity of 4-[(3-Chloropropyl)sulfanyl]pyridine in substitution reactions?
Advanced
Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, enhancing alkylation efficiency. Protic solvents (e.g., ethanol) reduce nucleophilicity via hydrogen bonding, favoring elimination side products. Solvent choice also impacts regioselectivity in multi-step syntheses, as seen in BODIPY dye preparation where DMF prevents protonation of pyridine nitrogen .
What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
Advanced
The chloropropyl chain introduces disorder in crystal lattices, complicating refinement. SHELXD’s dual-space recycling resolves phase problems, while SHELXL’s TWIN command handles twinned datasets . High-resolution data (≤1.0 Å) and anisotropic displacement parameters (ADPs) improve modeling of chlorine’s electron density.
How do traditional and modern synthetic methods for cyclopropane derivatives compare using this compound as a precursor?
Advanced
Traditional methods (e.g., diazoalkane addition) require harsh conditions and yield <50%. The dechlorometally closure (Mg metal in THF) offers a streamlined route to cyclopropylpyridines with ~70% yield, leveraging the chloropropyl group’s leaving ability . Modern photoredox catalysis could further improve efficiency but requires optimization of radical intermediates.
What safety protocols are essential when handling 4-[(3-Chloropropyl)sulfanyl]pyridine?
Q. Basic
- PPE : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Storage : Inert atmosphere (N₂) at RT, away from oxidizers due to sulfanyl group reactivity .
- Waste : Segregate halogenated waste for professional disposal to prevent environmental release .
How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?
Advanced
Deuterium labeling at the chloropropyl β-position (C-2) quantifies primary KIEs (k_H/k_D > 1.5) to confirm concerted SN2 mechanisms. Secondary KIEs at pyridine C-4 (via ¹³C labeling) reveal hyperconjugation effects during transition state formation.
What strategies optimize purification of 4-[(3-Chloropropyl)sulfanyl]pyridine from by-products?
Q. Basic
- Recrystallization : Glacial acetic acid removes unreacted 4-mercaptopyridine .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) elutes the product (Rf ≈ 0.4).
- Distillation : Reduced-pressure distillation isolates the compound (BP ~150°C at 10 mmHg).
How does stereoelectronic effects influence the compound’s reactivity in cross-coupling reactions?
Advanced
The sulfanyl group’s lone pairs donate electron density to the pyridine ring, activating C-2/C-6 positions for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Chlorine’s inductive effect deactivates the chloropropyl chain, directing metallation to the pyridine core. DFT calculations (B3LYP/6-31G*) model these effects for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
